molecular formula C15H21N3O4 B14642839 3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione CAS No. 56605-14-2

3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione

Cat. No.: B14642839
CAS No.: 56605-14-2
M. Wt: 307.34 g/mol
InChI Key: AETBQRFHPKBZQK-UHFFFAOYSA-N
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Description

3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione typically involves the reaction of 5-phenylimidazolidine-2,4-dione with 2-[Bis(2-hydroxyethyl)amino]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted imidazolidine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It has been investigated for its potential use in the treatment of various diseases due to its biological activities.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: This compound is similar in structure and has been used to functionalize nanoporous silica.

    Imidazolidine-2-thione derivatives: These compounds share a similar core structure and have been studied for their biological activities.

Uniqueness

3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56605-14-2

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

3-[2-[bis(2-hydroxyethyl)amino]ethyl]-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H21N3O4/c19-10-8-17(9-11-20)6-7-18-14(21)13(16-15(18)22)12-4-2-1-3-5-12/h1-5,13,19-20H,6-11H2,(H,16,22)

InChI Key

AETBQRFHPKBZQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCN(CCO)CCO

Origin of Product

United States

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